molecular formula C13H13NO4 B11982399 N-(2,4-dimethoxyphenyl)furan-2-carboxamide

N-(2,4-dimethoxyphenyl)furan-2-carboxamide

Cat. No.: B11982399
M. Wt: 247.25 g/mol
InChI Key: YWAQGIJFAUWHBN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring attached to a carboxamide group, which is further connected to a 2,4-dimethoxyphenyl group. This unique structure imparts various chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)furan-2-carboxamide typically involves the reaction of 2,4-dimethoxyaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Phenyl derivatives with substituted groups replacing the methoxy groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)furan-2-carboxamide can be compared with other furan derivatives such as:

  • Carboxine
  • Oxicarboxine
  • Boscalid

These compounds share similar structural features but differ in their specific biological activities and applications. For example, boscalid is widely used as a fungicide, while this compound is primarily studied for its potential medicinal properties .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H13NO4/c1-16-9-5-6-10(12(8-9)17-2)14-13(15)11-4-3-7-18-11/h3-8H,1-2H3,(H,14,15)

InChI Key

YWAQGIJFAUWHBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)OC

Origin of Product

United States

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